molecular formula C6H3N3O2 B1167632 5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid CAS No. 110999-50-3

5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid

Cat. No.: B1167632
CAS No.: 110999-50-3
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Description

5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid is a complex organic compound characterized by the presence of multiple azido groups and sulfonic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid typically involves multi-step organic reactions. One common approach is the diazotization of an amino precursor followed by azidation. For example, the diazotization of 3,5-diamino-1,2,4-triazole can be followed by substitution with sodium azide . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. general principles of large-scale organic synthesis, such as batch processing and the use of automated reactors, can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido groups can yield amines.

    Substitution: The azido groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for azidation, sodium nitrite for diazotization, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido groups can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties, such as high-energy materials and polymers.

Mechanism of Action

The mechanism of action of 5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid involves the reactivity of its azido groups. These groups can undergo cycloaddition reactions, forming triazoles, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid is unique due to its combination of azido and sulfonic acid groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for multiple functionalizations, making it a versatile compound in synthetic chemistry and materials science.

Properties

CAS No.

110999-50-3

Molecular Formula

C6H3N3O2

Molecular Weight

0

Synonyms

2,5-Bis(4-azido-2-sulfobenzylidene)cyclopentanone

Origin of Product

United States

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